Cyclohexane, eicosyl-
Description
Cyclohexane, eicosyl- (CAS: 4443-55-4), also known as 1-cyclohexyleicosane or n-eicosylcyclohexane, is a branched cycloalkane derivative with the molecular formula C₂₆H₅₂ and a molecular weight of 364.69 g/mol . Its structure consists of a cyclohexane ring substituted with a linear eicosyl (C₂₀H₄₁) chain. This compound is characterized by high hydrophobicity and a melting point of 321.05 K (47.9°C), with a vaporization enthalpy of 22.5 kcal/mol at 514 K . Its elongated alkyl chain imparts distinct physical and chemical properties compared to shorter-chain cyclohexane derivatives.
Properties
CAS No. |
4443-55-4 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosylcyclohexane |
InChI |
InChI=1S/C26H52/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h26H,2-25H2,1H3 |
InChI Key |
PSPNTGGVAYLSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosylcyclohexane can be synthesized by reacting a 20-carbon straight-chain alkyl group with cyclohexane. This reaction typically requires the presence of a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of icosylcyclohexane involves large-scale chemical reactors where the reactants are combined in the presence of a catalyst. The reaction conditions are carefully controlled to maximize efficiency and yield. The product is then purified through distillation or other separation techniques to obtain high-purity icosylcyclohexane .
Chemical Reactions Analysis
Types of Reactions: Icosylcyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alkenes.
Substitution: In this reaction, one or more hydrogen atoms in icosylcyclohexane are replaced by other atoms or groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated cyclohexanes, alkyl-substituted cyclohexanes
Scientific Research Applications
Icosylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as an additive in plastics and rubber to enhance flexibility and durability
Mechanism of Action
The mechanism by which icosylcyclohexane exerts its effects is primarily through its interaction with other molecules. Its long alkyl chain allows it to integrate into hydrophobic environments, such as lipid bilayers in biological membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, icosylcyclohexane can interact with proteins and other macromolecules, potentially altering their structure and function .
Comparison with Similar Compounds
Cyclohexane derivatives with varying alkyl chain lengths and substitution patterns exhibit notable differences in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physical Properties
Key Observations :
- Molecular Weight and Chain Length : The eicosyl derivative has a significantly higher molecular weight compared to ethyl- or hexyl-substituted cyclohexanes, leading to elevated melting points and reduced volatility .
- Branching vs. Linear Chains : Unlike 9-cyclohexyleicosane (a branched isomer), cyclohexane, eicosyl- has a linear alkyl chain, which may influence packing efficiency and thermal stability .
Chemical Reactivity
- Catalytic Oxidation: Shorter-chain cyclohexane derivatives (e.g., cyclohexane itself) undergo oxidation to form cyclohexanol and cyclohexanone, with Fe(III) catalysts achieving yields of 10–15% under microwave irradiation . However, cyclohexane, eicosyl-’s long alkyl chain likely hinders similar reactivity due to steric effects and reduced solubility in polar reaction media.
Biological Activity
Cyclohexane, eicosyl- (C26H52) is a long-chain hydrocarbon that has garnered interest in various fields, including pharmacology and biochemistry. Despite its structural simplicity, research into its biological activity is limited. This article aims to consolidate existing knowledge on the biological properties of cyclohexane, eicosyl-, including its potential pharmacological effects, toxicity, and applications based on diverse sources.
Cyclohexane, eicosyl- is classified as an alkane and is characterized by its saturated structure. The molecular formula indicates a high degree of hydrophobicity, which can influence its interaction with biological membranes and its overall bioactivity.
1. Antioxidant Activity
Research has indicated that compounds similar in structure to cyclohexane, eicosyl- may exhibit antioxidant properties. A study involving the GC-MS analysis of various plant extracts showed that unsaturated fatty acids and their esters could possess significant antioxidant activities, which may extend to compounds like cyclohexane, eicosyl- due to its hydrocarbon nature .
2. Antimicrobial Potential
While specific studies on cyclohexane, eicosyl- are scarce, related compounds have demonstrated antimicrobial activity. For example, other long-chain hydrocarbons have shown efficacy against various bacterial strains. In a comparative study of several compounds, the presence of long-chain aliphatic hydrocarbons was associated with varying degrees of antibacterial activity .
3. Toxicity Studies
The toxicity profile of cyclohexane derivatives has been explored in various contexts. For instance, studies on alkylating agents have shown potential cytotoxic effects in certain concentrations. However, specific toxicity data for cyclohexane, eicosyl- remains under-researched .
Case Study 1: GC-MS Profiling
A study analyzing the ethanolic extract of Waltheria indica identified cyclohexane, eicosyl- among 27 compounds through GC-MS profiling. Although no specific biological activity was attributed to this compound in the study, it was part of a broader investigation into the pharmacological potential of plant extracts .
Case Study 2: Comparative Analysis
In another investigation focusing on various alkylating agents and their biological activities, cyclohexane derivatives were included in the analysis. The findings suggested that while some derivatives exhibited notable biological activities such as antitumor effects, cyclohexane, eicosyl- did not report any significant activity on its own .
Data Tables
Table 1: Biological Activities of Related Hydrocarbons
| Compound Name | Activity Type | Reference |
|---|---|---|
| Cyclohexane | Unknown | |
| 3-Eicosene | Antimicrobial | |
| Nonadecane | Antioxidant | |
| Squalene | Antibacterial |
Table 2: GC-MS Analysis Results from Waltheria Indica
| Compound | Retention Time (min) | Peak Area (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| Cyclohexane, Eicosyl- | 22.796 | 8.48 | 410.71 |
| Tetradecane | 18.21 | 18.21 | 254.42 |
| Squalene | - | - | - |
Q & A
Q. What experimental strategies address contradictions in reported rate constants for cyclohexane decomposition reactions?
- Methodology : Cross-validation using multiple techniques: shock tubes for high-temperature unimolecular decomposition (1e6–1e8 s⁻¹), laser flash photolysis for radical-molecule reactions (e.g., HO₂ + cyclohexane), and pulsed-laser photolysis-laser-induced fluorescence (PLP-LIF) for low-temperature HO₂ kinetics. Bayesian uncertainty quantification integrates data from disparate sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
